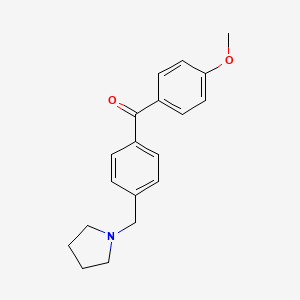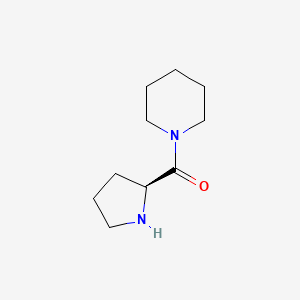
(S)-piperidin-1-yl(pyrrolidin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-piperidin-1-yl(pyrrolidin-2-yl)methanone” is a compound that contains two cyclic amine groups, piperidine and pyrrolidine, connected by a methanone group. The (S) designation indicates that it is the left-handed isomer of this compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a piperidine and a pyrrolidine derivative, possibly through a nucleophilic substitution or addition reaction. The exact method would depend on the specific substituents on the piperidine and pyrrolidine rings .Molecular Structure Analysis
The molecule contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. These rings are connected by a methanone group, which consists of a carbonyl group (C=O) with one hydrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine groups in the piperidine and pyrrolidine rings, as well as the carbonyl group in the methanone. The compound could potentially undergo reactions such as nucleophilic addition at the carbonyl group, or substitution reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl group and the nitrogen atoms in the rings could allow for hydrogen bonding, which could affect properties such as solubility and boiling point .Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
- A study on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, closely related to (S)-piperidin-1-yl(pyrrolidin-2-yl)methanone, in rats, dogs, and humans, revealed its potential in treating type 2 diabetes (Sharma et al., 2012).
Synthesis and Structural Analysis
- Research on the synthesis of various compounds structurally similar to (S)-piperidin-1-yl(pyrrolidin-2-yl)methanone has been conducted, focusing on methods to efficiently produce these compounds for further pharmacological evaluation (Zheng Rui, 2010); (Qun‐Zheng Zhang et al., 2020).
Physicochemical Properties
- Studies have been conducted to analyze the thermal, optical, etching, and structural properties of compounds closely related to (S)-piperidin-1-yl(pyrrolidin-2-yl)methanone, providing insights into their stability and potential applications (C. S. Karthik et al., 2021).
Pharmacological Evaluation
- Novel derivatives of (S)-piperidin-1-yl(pyrrolidin-2-yl)methanone have been identified as selective antagonists for various receptors, indicating their potential in treating conditions such as pain and other disorders (Naoki Tsuno et al., 2017).
Antimicrobial Activity
- Several studies have focused on the synthesis and evaluation of antimicrobial activities of compounds similar to (S)-piperidin-1-yl(pyrrolidin-2-yl)methanone, demonstrating their potential in developing new antimicrobial agents (N. Patel et al., 2011); (L. Mallesha et al., 2014).
Crystallography and Structural Characterization
- Crystallographic studies have been conducted on compounds structurally related to (S)-piperidin-1-yl(pyrrolidin-2-yl)methanone, providing detailed insights into their molecular structures and potential interactions (Nathan H. Murray et al., 2014); (B. Revathi et al., 2015).
Anticancer Research
- Research into novel derivatives of (S)-piperidin-1-yl(pyrrolidin-2-yl)methanone has shown antileukemic activity, indicating their potential in cancer treatment (K. Vinaya et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
piperidin-1-yl-[(2S)-pyrrolidin-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12/h9,11H,1-8H2/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWSMIPLWRXVEQ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@@H]2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472113 |
Source


|
| Record name | (Piperidin-1-yl)[(2S)-pyrrolidin-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-piperidin-1-yl(pyrrolidin-2-yl)methanone | |
CAS RN |
65921-40-6 |
Source


|
| Record name | (Piperidin-1-yl)[(2S)-pyrrolidin-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

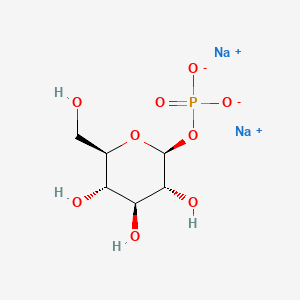

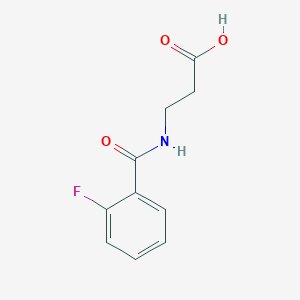
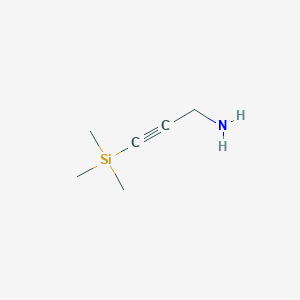

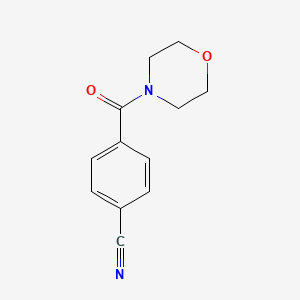
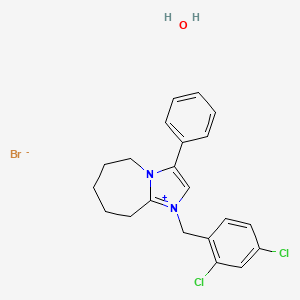
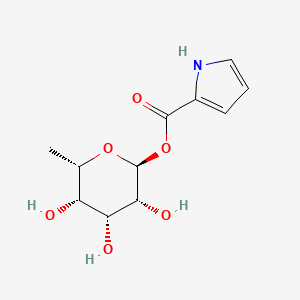
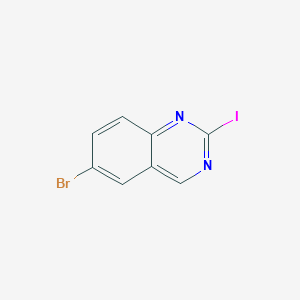
![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1339534.png)
![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)

